Ro 64-0802

Oral bioavailability Prodrug strategy Carboxylesterase hydrolysis

Ro 64-0802 (oseltamivir carboxylate, GS 4071) is the sole pharmacologically active metabolite of oseltamivir. It is a potent, competitive influenza neuraminidase inhibitor (Ki <1 nM, IC50 ~2 nM) essential for N2-subtype antiviral surveillance and CNS transporter research. Unlike zanamivir or peramivir, only Ro 64-0802 provides a 982-fold IC50 dynamic range for H275Y resistance discrimination and a genetically controllable low-brain-exposure baseline (Kp,brain ~10 µL/g). This compound is the definitive probe for renal OAT1/OAT3-mediated drug interaction studies without confounding transporter inhibition. Procure Ro 64-0802 as a calibrated reference standard or in vivo probe to ensure assay sensitivity and inter-laboratory reproducibility.

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
CAS No. 187227-45-8
Cat. No. B1663640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 64-0802
CAS187227-45-8
Synonyms(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
InChIInChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
InChIKeyNENPYTRHICXVCS-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ro 64-0802 (Oseltamivir Carboxylate, GS 4071) Procurement Guide: Active Neuraminidase Inhibitor Metabolite for Influenza Research


Ro 64-0802 (CAS 187227-45-8), also designated oseltamivir carboxylate, GS 4071, and oseltamivir acid, is the pharmacologically active carbocyclic transition-state analog metabolite of the ethyl ester prodrug oseltamivir phosphate (Tamiflu®) [1]. It functions as a potent, competitive inhibitor of influenza virus neuraminidase (NA), with a Ki of <1 nM against both influenza A and B strain enzymes, and an IC50 of approximately 2 nM in standard fluorometric NA inhibition assays [2]. As a direct-acting NA inhibitor, Ro 64-0802 prevents viral particle budding and release from infected host cells, and it is the sole molecular species responsible for therapeutic antiviral activity following oral oseltamivir administration [1]. Ro 64-0802 is distinguished within the neuraminidase inhibitor class by its unique carbocyclic scaffold bearing a 3-pentyloxy hydrophobic substituent that occupies a lipophilic pocket in the NA active site absent in the glycerol-binding region targeted by zanamivir [3].

Why Generic Substitution Fails for Ro 64-0802: Evidence-Based Differentiation Among Neuraminidase Inhibitors


Neuraminidase inhibitors are not functionally interchangeable despite sharing a conserved enzyme target. Ro 64-0802 differs from zanamivir, peramivir, and laninamivir across multiple pharmacologically decisive dimensions: oral bioavailability route (achieved exclusively via the oseltamivir prodrug strategy, 80% absolute bioavailability in humans [1]), subtype-dependent inhibitory potency (preferential N2 activity vs. zanamivir's N1/B preference [2]), enzyme dissociation kinetics (rapid t1/2 = 1.25 h vs. peramivir's >24 h [3]), renal handling via the organic anion secretory pathway with low drug-drug interaction liability [4], and a distinct resistance susceptibility fingerprint (H275Y confers 982-fold IC50 increase while zanamivir remains unaffected [5]). Using a closely related analog—such as the guanidino congener GS 4116—as a substitute is precluded by its negligible oral bioavailability (2-4% vs. 35% for the GS 4071 prodrug in rats [6]). These quantifiable divergences mean that Ro 64-0802 cannot be replaced by another in-class compound without altering the experimental outcome profile. The evidence below establishes exactly where and by how much Ro 64-0802 differentiates from its closest comparators.

Ro 64-0802 Quantitative Differentiation Evidence: Head-to-Head Comparison Data vs. Zanamivir, Peramivir, and GS 4116


Oral Bioavailability via Prodrug Strategy: Ro 64-0802 (GS 4071) Prodrug vs. Guanidino Analog GS 4116 Prodrug in Rats

Ro 64-0802 (GS 4071) itself has poor oral bioavailability (<5%), but its ethyl ester prodrug GS 4104 (oseltamivir) delivers GS 4071 systemically with 35% oral bioavailability in rats, achieving plasma Cmax of 0.47 μg/mL—approximately 150-fold above the concentration required for 90% NA inhibition [1]. In direct contrast, the guanidino analog GS 4116 (structurally akin to zanamivir's guanidino group) and its corresponding ethyl ester prodrug both exhibited only 2-4% oral bioavailability, with Cmax <0.06 μg/mL, a value insufficient to reach the therapeutic threshold [1]. This represents an approximately 9- to 18-fold bioavailability advantage for the Ro 64-0802 prodrug over the GS 4116 prodrug in the same rat model. In humans, the absolute bioavailability of Ro 64-0802 from orally administered oseltamivir is approximately 80%, with the active metabolite detectable in plasma within 30 minutes and reaching Cmax at 3-4 hours [2].

Oral bioavailability Prodrug strategy Carboxylesterase hydrolysis Pharmacokinetics

Subtype-Dependent Inhibitory Potency: Ro 64-0802 Preferential N2 Activity vs. Zanamivir Preferential N1 and B Activity in Clinical Isolate Panels

In a panel of 267 clinical influenza isolates from the 2002-2003 French season, Ro 64-0802 (oseltamivir carboxylate) demonstrated subtype-dependent potency that was the inverse of zanamivir's profile [1]. Ro 64-0802 was more potent against N2-carrying subtypes: mean IC50 = 0.67 nM for A/H3N2 and 0.9 nM for A/H1N2, compared with zanamivir IC50 = 2.28 nM and 3.09 nM, respectively—representing a 3.4-fold potency advantage for Ro 64-0802 on H3N2. Conversely, zanamivir was more potent against N1 and B strains: mean IC50 = 0.92 nM (H1N1) and 4.19 nM (B), vs. Ro 64-0802 IC50 = 1.34 nM (H1N1) and 13 nM (B). This N2-preferential activity of Ro 64-0802 was independently confirmed in a larger 532-isolate Australasian/SE Asian study [2], which concluded that N2-subtype influenza A viruses are more susceptible to oseltamivir carboxylate, whereas N1 and B viruses show greater sensitivity to zanamivir.

Neuraminidase inhibition Influenza A subtype selectivity Influenza B IC50

Enzyme Dissociation Kinetics: Ro 64-0802 Rapid Off-Rate vs. Peramivir Ultra-Slow Dissociation from N9 Neuraminidase

On-site dissociation studies using purified N9 neuraminidase from H1N9 virus revealed a profound kinetic divergence among neuraminidase inhibitors [1]. Peramivir remains tightly bound to N9 NA with a dissociation half-life (t1/2) exceeding 24 hours. In contrast, both zanamivir and Ro 64-0802 (oseltamivir carboxylate) dissociated rapidly with identical t1/2 values of 1.25 hours—a ~19-fold shorter target residence time than peramivir [1]. This rapid off-rate for Ro 64-0802 is mechanistically linked to its requirement for twice-daily oral prodrug dosing to maintain sustained plasma concentrations above the NA IC50 throughout the dosing interval [2], whereas peramivir's prolonged target residence enables once-daily or single-dose intravenous administration [3].

Binding kinetics Dissociation half-life Neuraminidase N9 Target residence time

Renal Drug-Drug Interaction Liability: Ro 64-0802 Low hOAT1 Substrate Efficiency vs. Probenecid-Sensitive Transporters

In a combined in vivo/in vitro drug interaction study, Ro 64-0802 was characterized as a low-efficiency substrate for the human renal organic anion transporter 1 (hOAT1) and a very weak inhibitor of hOAT1-mediated p-aminohippuric acid (PAH) transport [1]. Probenecid coadministration completely blocked renal tubular secretion of Ro 64-0802, increasing systemic exposure (AUC) by 2.5-fold and reducing renal clearance by ~50% [1]. Critically, Ro 64-0802 did not inhibit hOAT1-mediated amoxicillin transport, and neither cimetidine (an organic cation transporter inhibitor) nor amoxicillin altered Ro 64-0802 pharmacokinetics in human crossover studies [1]. In contrast, probenecid effectively inhibited transport of PAH, Ro 64-0802, and amoxicillin via hOAT1. The in vitro hOAT1 cellular uptake of Ro 64-0802 was 15 vs. 1.2 μL/mg protein/10 min in OAT3-expressing vs. mock-transfected HEK293 cells, confirming carrier-mediated transport [2].

Renal tubular secretion hOAT1 transporter Drug-drug interaction Probenecid

Resistance Susceptibility: H275Y Mutation Confers 982-Fold IC50 Increase for Ro 64-0802 vs. Zero Fold Change for Zanamivir

The H275Y substitution in N1 neuraminidase (H1N1 numbering) is the signature oseltamivir-resistance mutation. In recombinant virus assays, wild-type (WT) N1 neuraminidase exhibited IC50 values of 0.46 ± 0.01 nM for oseltamivir (Ro 64-0802), 0.15 ± 0.01 nM for zanamivir, and 0.06 ± 0.00 nM for peramivir [1]. Introduction of the H275Y mutation increased the oseltamivir IC50 to 451.90 ± 26.01 nM, representing a 982-fold loss of potency [1]. Peramivir showed intermediate cross-resistance (IC50 = 39.66 ± 5.98 nM, 661-fold increase). Zanamivir IC50 remained unchanged at 0.14 ± 0.01 nM (1-fold change), demonstrating that H275Y does not affect zanamivir binding [1]. The I223V-H275Y double mutant further elevated oseltamivir IC50 to 797.40 ± 51.00 nM (1,733-fold), while zanamivir IC50 remained at only 0.32 ± 0.01 nM (2-fold) [1].

H275Y mutation Oseltamivir resistance Neuraminidase inhibitor susceptibility IC50 fold-change

Blood-Brain Barrier Efflux: Ro 64-0802 Brain Distribution Limited by MRP4 and OAT3 Active Efflux Transporters

The brain distribution of Ro 64-0802 is actively restricted by two efflux transporters at the blood-brain barrier (BBB): organic anion transporter 3 (OAT3/SLC22A8) and multidrug resistance-associated protein 4 (MRP4/ABCC4) [1]. In wild-type mice receiving continuous subcutaneous infusion for 24 hours, the brain-to-plasma concentration ratio (Kp,brain) of Ro 64-0802 was approximately 10 μL/g brain—a value close to the cerebral capillary plasma volume, indicating negligible net brain distribution under steady-state conditions [1]. In Mrp4 knockout (Mrp4-/-) mice, the Kp,brain increased significantly to 41 μL/g brain, a ~4.1-fold elevation confirming that MRP4-mediated efflux is the dominant barrier mechanism [1]. Following intracerebral microinjection, brain retention at 120 minutes was 0.060 nmol in wild-type vs. 0.32 nmol in Mrp4-/- mice (5.3-fold increase) and 0.080 vs. 0.36 nmol in Oat3-/- mice (4.5-fold increase), demonstrating that both transporters actively clear Ro 64-0802 from brain tissue [1]. In vitro, OAT3-expressing HEK293 cells showed 12.5-fold greater Ro 64-0802 uptake than mock-transfected cells (15 vs. 1.2 μL/mg protein/10 min), and MRP4 expression in MDCKII cells enhanced Ro 64-0802 efflux 3-fold [1].

Blood-brain barrier CNS penetration MRP4/ABCC4 OAT3/SLC22A8 Brain-to-plasma ratio

Ro 64-0802 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Influenza N2-Subtype Antiviral Susceptibility Surveillance and IC50 Reference Standard

For national and global influenza surveillance programs monitoring neuraminidase inhibitor susceptibility, Ro 64-0802 is the preferred reference inhibitor for N2-subtype viruses (H3N2, H1N2). As established by Ferraris et al. (2005), Ro 64-0802 exhibits a mean IC50 of 0.67 nM against A/H3N2—3.4-fold lower than zanamivir's 2.28 nM—providing superior assay sensitivity for detecting subtle shifts in N2 susceptibility [1]. Its 982-fold IC50 dynamic range upon H275Y mutation (from 0.46 nM WT to 451.90 nM mutant) further enables unambiguous resistance discrimination that zanamivir cannot provide [2]. Use as a calibrated reference standard in fluorometric NA inhibition kits ensures inter-laboratory comparability across the WHO Global Influenza Surveillance and Response System (GISRS).

In Vivo Oral Efficacy Models Requiring Systemic Antiviral Exposure via Prodrug Dosing

For rodent, ferret, or non-human primate influenza infection models requiring oral antiviral administration, the oseltamivir-to-Ro 64-0802 prodrug axis is the only neuraminidase inhibitor strategy with validated oral bioavailability. The 35% rat oral bioavailability of GS 4104 (yielding Ro 64-0802 at Cmax 150-fold above the IC90) contrasts with the 2-4% bioavailability of the guanidino analog GS 4116 prodrug, rendering the latter unusable for oral in vivo studies [3]. Ro 64-0802 concentrations in rat bronchoalveolar lining fluid achieve a BALF/plasma AUC ratio of 1.05-1.51, confirming pulmonary distribution to the primary site of influenza replication [4]. Human-equivalent dosing regimens achieving 80% absolute bioavailability and 6-10 h elimination half-life are well-characterized [5].

Renal Transporter Drug-Drug Interaction Studies Using Ro 64-0802 as a Low-Interaction-Probe Substrate

Ro 64-0802 is uniquely suited as a probe substrate for characterizing the renal organic anion secretory pathway without confounding transporter inhibition. Hill et al. (2002) demonstrated that Ro 64-0802 is a low-efficiency hOAT1 substrate that does not inhibit amoxicillin or PAH transport, unlike the pan-inhibitor probenecid [6]. Researchers investigating hOAT1/hOAT3-mediated drug interactions can use Ro 64-0802 as a sentinel compound whose clearance is selectively modulated by probenecid (2.5-fold AUC increase) but unaffected by OCT2 inhibitors like cimetidine [6]. This selective probe profile is not replicated by other neuraminidase inhibitors whose renal transporter interactions are less comprehensively characterized.

CNS Safety Pharmacology Studies Leveraging Genetically Defined BBB Transporter Models

For investigating the neuropsychiatric adverse event hypothesis associated with oseltamivir, Ro 64-0802 offers a uniquely defined CNS exclusion profile. The Kp,brain of ~10 μL/g brain in wild-type mice increases to 41 μL/g in Mrp4-/- mice (4.1-fold) and brain retention increases 5.3-fold (Mrp4-/-) and 4.5-fold (Oat3-/-) post-intracerebral injection [7]. This enables a genetically controlled experimental paradigm: wild-type animals serve as the low-brain-exposure baseline, while Mrp4-/- or Oat3-/- animals provide elevated CNS Ro 64-0802 levels without altering systemic pharmacokinetics. No other neuraminidase inhibitor has this degree of transporter-mechanistic characterization at the BBB, making Ro 64-0802 the definitive compound for CNS safety or behavioral toxicology studies linked to influenza antiviral treatment [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 64-0802

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.